In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazidopentane
In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazidopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,5-diazidopentane, a versatile bifunctional linker used in various chemical syntheses, including the construction of complex molecules for drug development and materials science. Due to the limited availability of its comprehensive spectral analysis in publicly accessible databases, this document compiles and presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for its synthesis and characterization.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopy of 1,5-diazidopentane. This structured presentation allows for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for 1,5-Diazidopentane (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.28 | Triplet (t) | 4H | 6.8 | α-CH₂ (2 x -CH₂-N₃) |
| 1.63 | Quintet | 4H | 7.0 | β-CH₂ (2 x -CH₂-CH₂N₃) |
| 1.44 | Quintet | 2H | 3.7 | γ-CH₂ (-CH₂-CH₂-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data for 1,5-Diazidopentane (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 51.3 | α-C (-CH₂-N₃) |
| 28.6 | β-C (-CH₂-CH₂N₃) |
| 23.3 | γ-C (-CH₂-CH₂-CH₂-) |
Table 3: Infrared (IR) Spectroscopic Data for 1,5-Diazidopentane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2938 | Strong | C-H stretch (asymmetric) |
| 2865 | Strong | C-H stretch (symmetric) |
| 2095 | Very Strong | N₃ stretch (asymmetric) |
| 1256 | Strong | N₃ stretch (symmetric) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 1,5-diazidopentane and the subsequent acquisition of its spectroscopic data.
Synthesis of 1,5-Diazidopentane
1,5-Diazidopentane can be synthesized from 1,5-dibromopentane via a nucleophilic substitution reaction with sodium azide.
Materials:
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1,5-Dibromopentane
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 1,5-dibromopentane (1.0 equivalent) in dimethylformamide, add sodium azide (2.5 equivalents).
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,5-diazidopentane as a colorless oil.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
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The sample was dissolved in deuterated chloroform (CDCl₃).
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Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
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IR spectra were recorded on an FTIR spectrometer.
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A thin film of the neat compound was placed on a salt plate (NaCl or KBr) for analysis.
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Frequencies are reported in reciprocal centimeters (cm⁻¹).
Visualizations
The logical workflow for the synthesis and spectroscopic analysis of 1,5-diazidopentane is illustrated in the following diagram.
Caption: Synthesis and analysis workflow.
